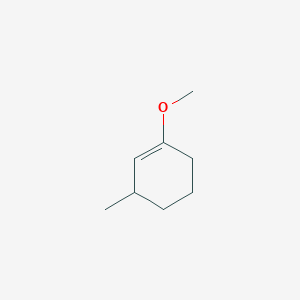

1-Methoxy-3-methylcyclohex-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

61267-97-8 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

1-methoxy-3-methylcyclohexene |

InChI |

InChI=1S/C8H14O/c1-7-4-3-5-8(6-7)9-2/h6-7H,3-5H2,1-2H3 |

InChI Key |

MJHZCLPSGIDLIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxy 3 Methylcyclohex 1 Ene and Analogues

Established Synthetic Routes to 1-Methoxy-3-methylcyclohex-1-ene

The reaction of 3-methylcyclohexanone (B152366) with methanol (B129727) in the presence of an acid catalyst is a direct method for the synthesis of this compound. This reaction proceeds through the formation of a hemiacetal intermediate. libretexts.orglibretexts.org The carbonyl group of the ketone is first protonated by the acid, which increases its electrophilicity. chegg.com Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. ncert.nic.in Subsequent elimination of a water molecule, again under acidic conditions, leads to the formation of the enol ether. libretexts.orglibretexts.org The reaction is reversible and can be driven to completion by removing water from the reaction mixture. libretexts.org

The general mechanism for the acid-catalyzed formation of an acetal (B89532) from a ketone and an alcohol is a well-established process in organic chemistry. libretexts.orglibretexts.org The initial protonation of the carbonyl oxygen makes the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. chegg.com The resulting hemiacetal can then be protonated on the hydroxyl group, which allows for the elimination of water to form a resonance-stabilized oxonium ion. A second molecule of the alcohol can then attack this electrophilic species to form the final acetal product after deprotonation. libretexts.org In the case of enol ether formation, the reaction can be controlled to favor the elimination that leads to the double bond.

On an industrial scale, the synthesis of enol ethers often seeks to optimize catalyst efficiency and reaction conditions for cost-effectiveness and sustainability. While specific industrial methods for this compound are not widely published, general principles for the synthesis of related compounds, such as 3-methoxy-2-cyclohexen-1-one, provide insight. One patented method describes the dehydration of 1,3-cyclohexanedione (B196179) with methanol using a Lewis acid catalyst to produce 3-methoxy-2-cyclohexen-1-one with yields of 75-80%. google.com This approach highlights the use of Lewis acids like sulfuric acid, phosphoric acid, methanesulfonic acid, or p-toluenesulfonic acid to facilitate the reaction. google.com

Catalytic optimization is a key area of research to improve the efficiency and environmental footprint of these reactions. For instance, the use of highly efficient gold(I)-N-heterocyclic carbene (NHC) complexes has been shown to be effective for the hydration of alkynes, a related transformation, at very low catalyst loadings (as low as 10 ppm). organic-chemistry.org Such advancements in catalysis could potentially be adapted for the large-scale synthesis of enol ethers like this compound, offering a more sustainable and atom-economical process.

General Strategies for Alkyl Enol Ether Synthesis Relevant to Cyclohexene (B86901) Systems

The hydroalkoxylation of alkynes represents a highly atom-economical route to enol ethers. researchgate.net This method involves the direct addition of an alcohol across the carbon-carbon triple bond of an alkyne. researchgate.net

Transition Metal Catalysis: Gold catalysts, in particular, have demonstrated significant utility in activating alkynes towards nucleophilic attack. rsc.org Gold(I)-catalyzed hydroalkoxylation of alkynes can proceed under mild conditions. acs.org For instance, digold hydroxide (B78521) complexes have been used for the efficient hydrocarboxylation of internal alkynes, suggesting their potential for hydroalkoxylation as well. acs.org The regioselectivity of these reactions, which is a significant challenge, can often be controlled by the choice of catalyst and reaction conditions. rsc.org

Base-Catalyzed Approaches: Alternatively, alkyne hydroalkoxylation can be achieved under basic conditions. researchgate.net The use of microwave promotion with a mild base like cesium carbonate has been shown to be an effective method for the synthesis of a variety of alkyl enol ethers. researchgate.net This approach offers broad substrate tolerance and can be performed with the alcohol serving as both the reagent and the solvent. researchgate.net

Table 1: Comparison of Conditions for Alkyne Hydroalkoxylation

| Catalyst System | Conditions | Advantages |

| Gold(I) Complexes | Mild, often acid-free | High efficiency, low catalyst loading organic-chemistry.org |

| Base (e.g., Cs2CO3) | Microwave irradiation | Broad substrate tolerance, sustainable researchgate.net |

Radical reactions offer alternative pathways for the synthesis of enol ethers. researchgate.net These methods often involve the generation of a radical species that can then react to form the desired product.

One approach involves the reaction of enol ethers with radical precursors. For example, the reaction of 1-methoxycyclohex-1-ene with tert-butyl peroxycarboxylates in the presence of a copper(I) salt catalyst can lead to acyloxylation products. uni-saarland.de While this specific example does not directly form the enol ether, it demonstrates the reactivity of the enol ether double bond towards radical addition.

More direct synthetic methods can also be envisioned. For instance, radical-mediated carbon-carbon bond-forming reactions have been used to synthesize complex molecules. libretexts.org It is conceivable that a radical-based approach could be developed for the synthesis of this compound, potentially starting from a suitable cyclohexene precursor and a methoxy (B1213986) radical source. The generation of enol ether radical cations is a known process and their reactivity can be tuned. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of organic molecules. For 1-Methoxy-3-methylcyclohex-1-ene, both ¹H and ¹³C NMR, along with advanced NMR methods, are invaluable for determining its conformation and the stereochemical relationship between the methoxy (B1213986) and methyl groups.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Investigations

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

The vinylic proton at C2 is expected to appear in the downfield region, typically between δ 4.5 and 5.5 ppm, due to its proximity to the electronegative oxygen atom of the methoxy group. The methoxy group protons (-OCH₃) themselves would likely produce a sharp singlet at approximately δ 3.5 ppm. The allylic proton at C3, adjacent to the methyl group, would be observed in the range of δ 2.0-2.5 ppm. The protons of the methyl group at C3 would likely appear as a doublet around δ 1.0 ppm, split by the adjacent allylic proton. The remaining methylene (B1212753) protons on the cyclohexene (B86901) ring (at C4, C5, and C6) would produce complex multiplets in the upfield region of the spectrum, generally between δ 1.2 and 2.2 ppm. docbrown.info

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Vinylic H (C2) | 4.5 - 5.5 | Singlet or narrow multiplet |

| Methoxy H (-OCH₃) | ~3.5 | Singlet |

| Allylic H (C3) | 2.0 - 2.5 | Multiplet |

| Methyl H (C3-CH₃) | ~1.0 | Doublet |

| Ring CH₂ (C4, C5, C6) | 1.2 - 2.2 | Multiplets |

This table is based on predicted values from analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Investigations

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

The olefinic carbons of the double bond (C1 and C2) are expected to resonate significantly downfield. C1, being attached to the oxygen of the methoxy group, would be the most deshielded, with an anticipated chemical shift in the range of δ 150-160 ppm. C2 would likely appear around δ 100-110 ppm. The carbon of the methoxy group (-OCH₃) is expected at approximately δ 55-60 ppm. The allylic carbon at C3, bearing the methyl group, would likely be found around δ 30-40 ppm, while the methyl carbon itself would be in the upfield region, around δ 20-25 ppm. The remaining methylene carbons of the ring (C4, C5, and C6) are expected to have chemical shifts in the range of δ 20-35 ppm. docbrown.info

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C1 (Olefinic, C-O) | 150 - 160 |

| C2 (Olefinic, C-H) | 100 - 110 |

| -OCH₃ (Methoxy) | 55 - 60 |

| C3 (Allylic, C-CH₃) | 30 - 40 |

| C4, C5, C6 (Ring CH₂) | 20 - 35 |

| C3-CH₃ (Methyl) | 20 - 25 |

This table is based on predicted values from analogous compounds.

Advanced NMR Techniques for Stereochemical Assignment

To unambiguously assign the stereochemistry and conformation of this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential. slideshare.net

A COSY experiment would reveal the scalar coupling network between protons, confirming the connectivity within the molecule. For instance, cross-peaks would be expected between the allylic proton at C3 and the protons of the methyl group, as well as with the adjacent methylene protons at C4. youtube.com

A NOESY experiment provides information about protons that are close in space, which is crucial for determining the relative stereochemistry and preferred conformation. libretexts.orglibretexts.org For example, a NOESY spectrum could show a correlation between the methoxy group protons and the vinylic proton at C2, confirming their spatial proximity. Furthermore, the observation of NOEs between the methyl group protons and specific protons on the cyclohexane (B81311) ring would help to establish the preferred orientation (axial or equatorial) of the methyl group in the dominant chair-like conformation of the ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show a strong C=C stretching vibration for the double bond in the region of 1650-1700 cm⁻¹. A strong C-O stretching band, characteristic of the enol ether, would likely be observed around 1200-1250 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the sp²-hybridized vinylic proton just above 3000 cm⁻¹ and for the sp³-hybridized carbons of the ring and methyl group just below 3000 cm⁻¹. C-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹). ksu.edu.sauni-siegen.de

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide a strong signal for the C=C stretching vibration, complementing the IR data. The symmetric vibrations of the carbon skeleton would also be more prominent in the Raman spectrum. ksu.edu.sauni-siegen.de

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=C | Stretching | 1650 - 1700 | IR, Raman (strong) |

| C-O (Enol ether) | Stretching | 1200 - 1250 | IR (strong) |

| =C-H | Stretching | > 3000 | IR |

| C-H (Alkyl) | Stretching | < 3000 | IR |

| C-H | Bending | < 1500 | IR |

This table is based on predicted values from analogous compounds.

Mass Spectrometry (MS) in Mechanistic and Product Identification

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for its identification and to infer its structure.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 126, corresponding to its molecular weight. nih.gov The fragmentation of cyclic ethers and substituted cyclohexenes often involves characteristic pathways. nsf.govcapes.gov.brnih.gov For this compound, key fragmentation pathways could include:

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 95.

Loss of a methyl radical (•CH₃): This would lead to a fragment ion at m/z 111.

Retro-Diels-Alder reaction: Cleavage of the cyclohexene ring could lead to the formation of characteristic fragment ions.

Alpha-cleavage: Fragmentation adjacent to the ether oxygen is a common pathway for ethers. libretexts.org

Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Identity |

| 126 | [M]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 95 | [M - OCH₃]⁺ |

This table is based on predicted fragmentation patterns from analogous compounds.

Electron Diffraction Studies for Gas-Phase Molecular Structure and Conformation

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular structure, including bond lengths and angles, of molecules in the gaseous state, free from intermolecular interactions. wikipedia.orgyoutube.comyoutube.com While specific GED data for this compound is not available, studies on related substituted cyclohexenes provide insights into the expected structural parameters.

A GED study of this compound would be expected to reveal a half-chair conformation for the cyclohexene ring. The study would provide precise measurements of the C=C, C-C, and C-O bond lengths, as well as the various bond angles within the molecule. Of particular interest would be the determination of the dihedral angles, which would define the exact conformation of the ring and the orientation of the methoxy and methyl substituents. Conformational analysis of similar systems suggests that the methyl group at the C3 position would preferentially occupy an equatorial or pseudo-equatorial position to minimize steric strain. openochem.orglibretexts.orglibretexts.org

Analysis of Bond Lengths and Angles in Methoxycyclohexenes

A definitive analysis of the bond lengths and angles for this compound cannot be provided at this time. Such an analysis would require data from experimental techniques like X-ray crystallography or gas-phase electron diffraction, or from high-level computational chemistry studies, none of which are available in the current body of scientific literature for this specific compound.

Conformational Preferences, such as Cis Conformation of the Vinyl Ether Portion

A detailed discussion of the conformational preferences of this compound, including the orientation of the vinyl ether moiety, is not possible without specific energetic data from computational modeling or detailed spectroscopic analysis.

Computational and Theoretical Chemistry of 1 Methoxy 3 Methylcyclohex 1 Ene

Quantum Chemical Calculations (DFT, MP2) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating the electronic structure and reactivity of molecules like 1-Methoxy-3-methylcyclohex-1-ene.

DFT studies, often employing functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(2d,2p)), are used to optimize the molecular geometry and calculate electronic properties. dntb.gov.uanih.gov These calculations can determine the energies of frontier molecular orbitals (HOMO and LUMO), the energy gap of which is a key indicator of chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For similar cyclohexene (B86901) systems, DFT has been used to study the stability of different conformers and the regio-selective mechanisms of reactions. dntb.gov.uaresearchgate.net

Molecular Electrostatic Potential (MEP) analysis, derived from DFT calculations, maps the electrostatic potential onto the electron density surface. researchgate.net This visualization helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical reactions.

MP2 calculations, a type of ab initio method that includes electron correlation, can provide more accurate energy predictions compared to DFT for certain systems, although at a higher computational cost. These methods are valuable for refining the understanding of the electronic structure and confirming the results obtained from DFT.

Conformational Analysis through Computational Methods

The cyclohexene ring in this compound is not planar and exists in various conformations. Computational methods are instrumental in analyzing these conformers and their relative energies. researchgate.net

The substituents on the cyclohexene ring, the methoxy (B1213986) group at C1 and the methyl group at C3, can adopt different spatial arrangements. The methyl group at the C3 position can be in either an axial or an equatorial position relative to the half-chair conformation of the cyclohexene ring.

Table 1: Comparison of Axial and Equatorial Conformers

| Conformer | Key Feature | Relative Stability | Reason for Stability/Instability |

|---|---|---|---|

| Equatorial-Methyl | Methyl group at C3 is in the equatorial position. | Generally more stable. | Avoids 1,3-diaxial steric strain between the methyl group and axial hydrogens. pressbooks.publibretexts.org |

| Axial-Methyl | Methyl group at C3 is in the axial position. | Generally less stable. | Experiences 1,3-diaxial interactions, leading to steric repulsion. pressbooks.publibretexts.org |

The different conformers of this compound can interconvert through a process known as ring flipping. Computational methods can model this process and calculate the energy barriers associated with it. The transition state for this interconversion is often a twisted boat-like conformation. lookchem.com

Variable temperature NMR spectroscopy, often coupled with DFT calculations, is a common approach to study the dynamics of conformational interconversion. researchgate.net For cyclohexene itself, the interconversion barrier is approximately 5.3-5.5 kcal/mol. lookchem.com The presence of substituents can alter this barrier. For instance, in 4-halocyclohexenes, the barrier ranges from 5.3 to 6.5 kcal/mol. lookchem.com Computational studies on similar cyclic systems have shown that interconversion can occur via multiple pathways involving several twist forms. researchgate.net

Stereoelectronic Effects and Hyperconjugative Interactions

Stereoelectronic effects, which involve the influence of orbital overlap on molecular geometry and reactivity, are significant in this compound. The orientation of the methoxy group relative to the double bond and the rest of the ring system is crucial.

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, plays a role in stabilizing certain conformations. In cyclohexene systems, interactions such as σ(C-H) → σ(C-C) and n(O) → σ(C-C) can influence bond lengths and angles. researchgate.net The anomeric effect, a specific type of stereoelectronic effect often seen in cyclic systems containing heteroatoms, may also be a factor, favoring conformations where a lone pair on the oxygen of the methoxy group can interact with an adjacent anti-periplanar σ* orbital. This can sometimes lead to a preference for what might otherwise be considered a less stable conformation. concordia.ca

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for modeling reaction pathways and analyzing the structures and energies of transition states. arxiv.orgarxiv.orgaiche.org For reactions involving this compound, such as addition reactions to the double bond or reactions involving the substituents, computational methods can elucidate the mechanism.

For instance, in Diels-Alder reactions involving similar cyclohexene derivatives, DFT has been used to study the stereochemical and regiochemical outcomes by calculating the energies of the transition states for different possible reaction pathways. dntb.gov.uaresearchgate.net The identification of the lowest energy transition state allows for the prediction of the major product. researchgate.net Similarly, the ozonolysis of related cyclic alkenes has been studied computationally to understand the formation of secondary organic aerosols, revealing the importance of different reaction channels. rsc.org By mapping the potential energy surface, researchers can identify intermediates and transition states, providing a detailed, step-by-step understanding of the reaction mechanism. researchgate.net

Applications of 1 Methoxy 3 Methylcyclohex 1 Ene As a Key Building Block in Complex Organic Synthesis

Construction of Substituted Cyclohexane (B81311) and Cyclohexene (B86901) Systems

The enol ether functionality in 1-methoxy-3-methylcyclohex-1-ene is a potent tool for introducing diverse substituents onto the cyclohexane ring. The electron-rich double bond is susceptible to attack by various electrophiles, while the methoxy (B1213986) group can be readily hydrolyzed to reveal a ketone, which can then undergo a plethora of further reactions. This reactivity allows for the regioselective and stereoselective synthesis of highly functionalized cyclohexane and cyclohexene derivatives.

One notable application involves the acyloxylation of enol ethers. While direct acyloxylation of the closely related 1-methoxycyclohex-1-ene with peresters like tert-butyl peracetate and tert-butyl perbenzoate has shown limited success, the use of more reactive reagents provides a pathway to vicinally oxygenated hydrocarbons. For instance, the reaction of 1-methoxycycloalk-1-enes with dimethyl peroxydicarbonate (DPDC) can lead to the formation of 1,2-disubstituted products. This methodology offers a route to introduce an acyloxy group adjacent to the methoxy group, which can then be further manipulated. Hydrolysis of the resulting product can yield a β-hydroxy ketone, a valuable synthon in its own right.

The inherent chirality of this compound also plays a crucial role in the synthesis of substituted cyclohexanes. The methyl group at the 3-position directs incoming reagents to specific faces of the molecule, enabling diastereoselective transformations. This control over stereochemistry is paramount in the construction of complex molecules with multiple stereocenters.

Precursor in Natural Product Synthesis

While specific examples of the total synthesis of natural products starting directly from this compound are not extensively documented in readily available literature, the structural motif it provides is a common feature in many natural products. The substituted cyclohexene core is present in a wide array of terpenoids, alkaloids, and polyketides. The ability to functionalize the ring system selectively, as discussed previously, makes it a potential precursor for the synthesis of these complex natural targets.

For instance, the synthesis of various cyclohexane-1,3-dione derivatives, which are key structural units in numerous natural products and bioactive molecules, can be achieved through Michael-Claisen type reactions. Although not directly starting from this compound, the methodologies for creating such substituted rings highlight the importance of cyclohexene precursors in accessing these complex scaffolds. The functional handles present in this compound could, in principle, be leveraged to access intermediates for the synthesis of such natural products.

Role in the Synthesis of Chiral Compounds and Asymmetric Transformations

The presence of a stereocenter in this compound makes it an attractive starting material for the synthesis of chiral compounds. The existing chirality can be used to influence the stereochemical outcome of subsequent reactions, a process known as substrate-controlled diastereoselection. This is a powerful strategy for building up multiple stereocenters with a high degree of control.

Furthermore, the enol ether can participate in various asymmetric transformations catalyzed by chiral catalysts. These reactions can create new stereocenters with high enantioselectivity. For example, asymmetric conjugate additions to enones are a well-established method for synthesizing chiral molecules. While direct examples with this compound as the substrate are not prevalent, the reactivity of the enol ether suggests its potential utility in such transformations. The development of organocatalytic asymmetric [3+3] cycloadditions has also opened new avenues for the synthesis of chiral six-membered rings, a field where functionalized cyclohexenes could serve as valuable building blocks.

Application in Fine Chemical and Agrochemical Synthesis

The substituted cyclohexane motif is a common feature in many fine chemicals and agrochemicals. The development of potent herbicides and pesticides containing cyclohexane-1,3-dione derivatives underscores the importance of this structural class in agrochemistry. The synthesis of these compounds often relies on the construction of a substituted cyclohexane ring, for which this compound could serve as a valuable starting material. The ability to introduce various functional groups onto the cyclohexane ring allows for the fine-tuning of the biological activity of the final product.

In the realm of fine chemicals, the fragrance and flavor industry often utilizes molecules with specific stereochemistry and substitution patterns on a cyclohexane core. The synthesis of cooling agents, for example, can involve derivatives of substituted cyclohexanes. The unique structural and stereochemical features of this compound make it a potentially useful intermediate in the synthesis of such specialty chemicals.

Research on Derivatives and Analogues of 1 Methoxy 3 Methylcyclohex 1 Ene

Structure-Reactivity Relationships in Substituted Methoxycyclohexenes

The reactivity of 1-methoxy-3-methylcyclohex-1-ene is primarily dictated by the enol ether functional group. The methoxy (B1213986) group is an electron-donating group that significantly increases the electron density of the double bond through resonance, making it highly nucleophilic and susceptible to attack by electrophiles.

The relationship between the structure of substituted methoxycyclohexenes and their reactivity is a key area of study. The electronic nature and position of substituents on the cyclohexene (B86901) ring can either enhance or diminish the inherent reactivity of the enol ether.

Electron-Donating Groups (EDGs): Alkyl groups or other EDGs on the ring further stabilize the transition state during electrophilic attack, thereby increasing the reaction rate.

Electron-Withdrawing Groups (EWGs): Groups like nitro or carbonyls decrease the electron density of the double bond, making the enol ether less nucleophilic and thus less reactive towards electrophiles. msu.edu

Quantitative structure-activity relationship (QSAR) studies on related methoxy-substituted compounds have shown that molecular descriptors can predict the chemical or biological activity of derivatives. researchgate.net These models often correlate electronic properties (like charge distribution) and steric factors with reactivity. researchgate.net For instance, in reactions involving electrophilic addition, the regioselectivity is controlled by the methoxy group, which directs the electrophile to the adjacent carbon (C2) while the positive charge develops at the carbon bearing the methoxy group, where it is stabilized by the oxygen atom.

Table 1: Theoretical Effects of Substituents on the Reactivity of the Methoxycyclohexene Core

| Substituent Type | Position on Ring | Effect on Nucleophilicity of Double Bond | Predicted Effect on Rate of Electrophilic Addition |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃, -OR) | C3, C4, C5, C6 | Increase | Increase |

| Electron-Withdrawing (e.g., -NO₂, -CN, -C(O)R) | C3, C4, C5, C6 | Decrease | Decrease |

| Halogen (e.g., -Cl, -Br) | C3, C4, C5, C6 | Decrease (Inductive Effect) | Decrease |

Synthesis and Reactivity of Related Alkyl Enol Ethers

This compound is a member of the alkyl enol ether class of compounds. Its synthesis is typically achieved through the reaction of the corresponding ketone, 3-methylcyclohexanone (B152366), with methanol (B129727) under acidic conditions, which proceeds via an oxonium ion and subsequent loss of water.

The reactivity of alkyl enol ethers is dominated by the electron-rich nature of the carbon-carbon double bond. Key reactions include:

Acid-Catalyzed Hydrolysis: This is the reverse of their formation reaction. In the presence of aqueous acid, enol ethers are readily hydrolyzed to regenerate the parent ketone and alcohol. This reaction is fundamental to their use as protecting groups for ketones.

Electrophilic Addition: They react readily with a variety of electrophiles. For example, the addition of halogens (like Br₂) or hydrogen halides (like HBr) proceeds rapidly, with the regiochemistry dictated by the oxygen atom.

Cycloaddition Reactions: As electron-rich alkenes, enol ethers are excellent dienophiles or reactants in other cycloaddition reactions. For instance, they can undergo [2+2] cycloadditions with ketenes or other electron-poor alkenes.

Table 2: Characteristic Reactions of Alkyl Enol Ethers

| Reaction Type | Reagent(s) | Product(s) | Significance |

|---|---|---|---|

| Hydrolysis | H₃O⁺ | Ketone + Alcohol | Deprotection of a carbonyl group. |

| Halogenation | Br₂ or Cl₂ | α-Halo ketone (after hydrolysis) | Introduction of a halogen adjacent to a carbonyl. |

| Alkylation | Strong alkylating agents (e.g., R-X with Lewis acid) | α-Alkylated ketone (after hydrolysis) | Formation of C-C bonds at the α-position. |

| [2+2] Cycloaddition | Ketenes, isocyanates | Substituted cyclobutanones | Synthesis of four-membered rings. |

Exploration of Functionalized Cyclohexenone Derivatives

Enol ethers like this compound are valuable intermediates in the synthesis of functionalized cyclohexenone derivatives. Cyclohexenones are important structural motifs found in many natural products and are versatile building blocks in organic synthesis.

Modern synthetic chemistry has produced several powerful methods for accessing these derivatives:

Multicomponent Cascade Reactions: A novel three-component cascade reaction involving alkynes, ketones, and ethyl acetoacetate (B1235776) provides an efficient route to di- and trisubstituted cyclohex-2-enones with good yields and excellent functional group tolerance. nih.gov This method allows for the rapid assembly of complex cyclic systems from simple, readily available starting materials. nih.gov

Ring-Closing Metathesis (RCM): RCM has been employed to create highly functionalized cyclohexane (B81311) diol derivatives from acyclic precursors derived from D-mannitol. researchgate.net These cyclohexane structures can be further elaborated into functionalized cyclohexenones through oxidation reactions. researchgate.net

Catalytic Asymmetric Desymmetrization: The desymmetrization of prochiral cyclohexadienones offers a sophisticated route to chiral, non-racemic cyclohexenone derivatives. Nickel-catalyzed desymmetric hydrogenation can transform γ,γ-disubstituted cyclohexadienones into cyclohexenones containing an all-carbon quaternary stereocenter with high yields and excellent enantioselectivity. acs.org Similarly, enantioselective oxo-Michael reactions catalyzed by chiral Brønsted acids have been used to convert cyclohexadienones into highly enantioenriched bicyclic derivatives. acs.org

These advanced synthetic strategies highlight the evolution from classical methods to highly efficient and stereoselective catalytic processes for producing valuable cyclohexenone structures. nih.govresearchgate.netacs.orgacs.org

Table 3: Comparison of Synthetic Methods for Functionalized Cyclohexenone Derivatives

| Methodology | Key Reagents/Catalysts | Type of Product | Key Advantage |

|---|---|---|---|

| Multicomponent Cascade nih.gov | Alkynes, Ketones, Ethyl Acetoacetate | Di- and Trisubstituted Cyclohex-2-enones | High atom economy and operational simplicity. |

| Ring-Closing Metathesis (RCM) researchgate.net | Grubbs' or other ruthenium catalysts | Highly functionalized cyclohexane precursors | Access to complex poly-substituted rings. |

| Nickel-Catalyzed Desymmetric Hydrogenation acs.org | Ni(OTf)₂ / Chiral Ligand (e.g., (S,S)-Ph-BPE) | Chiral cyclohexenones with quaternary centers | High enantioselectivity for chiral structures. |

| Brønsted Acid-Catalyzed Desymmetrization acs.org | Chiral Phosphoric Acid | Enantioenriched bicyclic ethers/dioxanes | Facile synthesis of complex heterocyclic systems. |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Transformations

The transformation of enol ethers like 1-Methoxy-3-methylcyclohex-1-ene is heavily reliant on the innovation of new catalytic methods that offer enhanced efficiency, selectivity, and scope. mit.edu Research is moving beyond traditional acid catalysis to explore metal-catalyzed reactions, organocatalysis, and other unique activation modes.

One promising area is the use of bismuth(III) triflate, which has proven to be a highly active catalyst for the ring rearrangement of tertiary allylic alcohols containing a cyclic enol ether motif. researchgate.net This method allows for the diastereoselective synthesis of complex polysubstituted cyclopentenones under very mild conditions. researchgate.net Similarly, indium(III) chloride (InCl3) has been demonstrated as a versatile catalyst for aza-Diels-Alder reactions between aromatic amines and cyclic enol ethers in water, producing fused tetrahydroquinolines with high cis-selectivity. nih.gov Such multicomponent reactions, which can also be catalyzed by substances like antimony trichloride (B1173362) or l-proline, enable the diastereoselective construction of complex heterocyclic frameworks with multiple chiral centers in a single step. acs.org

Metathesis reactions, traditionally challenging with electron-rich enol ethers, are now possible. While Grubbs catalysts are often considered to be deactivated by enol ethers, recent studies show they can effectively catalyze the ring-opening metathesis polymerization (ROMP) of cyclic enol ethers. acs.org This opens the door to using catalysts like molybdenum alkylidenes, which show exceptional Z-selectivity in cross-metathesis (CM) reactions, to functionalize the double bond of this compound. researchgate.net Furthermore, Ni-catalyzed remote functionalization, a method for isomerizing ketones to specific silyl (B83357) enol ethers via a "chain walking" mechanism, highlights an innovative strategy that could be adapted for novel transformations of pre-formed enol ethers. nih.govbohrium.com

Table 1: Emerging Catalytic Systems for Enol Ether Transformations

| Catalyst System | Type of Transformation | Potential Application for this compound |

|---|---|---|

| Bismuth(III) Triflate | Cycloisomerization / Rearrangement | Catalyzing rearrangements to form novel carbocyclic structures. researchgate.net |

| Indium(III) / Antimony(III) / Organocatalysts | [4+2] Cycloadditions / Multicomponent Reactions | Diastereoselective synthesis of complex fused heterocyclic compounds. nih.govacs.org |

| Molybdenum Alkylidene Complexes | Cross-Metathesis (CM) | Stereoselective introduction of new substituents at the double bond. researchgate.net |

| Nickel(I)/Nickel(II) Complexes | Remote Functionalization / Isomerization | Isomerization or functionalization at positions remote to the enol ether moiety. nih.govbohrium.com |

Integration with Flow Chemistry and Sustainable Synthesis

The integration of enol ether chemistry with continuous flow processing represents a significant step towards more sustainable and efficient synthesis. mit.edumdpi.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety compared to traditional batch processing. nih.govbeilstein-journals.org These advantages are particularly relevant for highly reactive or unstable intermediates often involved in enol ether transformations. mit.edu

For instance, photochemical reactions, such as the Paternò-Büchi [2+2] cycloaddition between cyclic enol ethers and aldehydes to form oxetanes, can be significantly scaled up by switching from batch to continuous flow reactors. mdpi.comresearchgate.net This transition overcomes the limitations of light penetration in large batch vessels, enabling the synthesis of multi-gram quantities of product with high efficiency. mdpi.com Similarly, aldol (B89426) reactions involving silyl enol ethers have demonstrated dramatic rate increases in flow systems, with reactions that take 24 hours in batch reaching full conversion in just 20 minutes under flow. nih.govbeilstein-journals.org The Fischer indole (B1671886) synthesis, which can utilize cyclic enol ethers as precursors, has also been adapted to high-temperature continuous flow reactors. uni-graz.at

The ability to couple multiple synthetic steps in a continuous sequence without isolating intermediates further enhances efficiency and reduces waste, aligning with the principles of green chemistry. mit.edumdpi.com The application of these flow methodologies to reactions of this compound could enable safer handling of reagents, minimize side-product formation, and facilitate scalable, on-demand production. nih.govbeilstein-journals.org

Computational Design of New Reactions and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of complex organic reactions involving enol ethers. nih.gov By modeling reaction pathways, transition states, and intermediates, researchers can gain deep mechanistic insights that guide the development of new reactions and the design of more selective catalysts. bohrium.comresearchgate.net

DFT studies have been instrumental in elucidating the mechanisms of cycloaddition reactions. For example, the analysis of the inverse electron-demand [4+2] cycloaddition between a pyridinium (B92312) ion and an enol ether revealed a stepwise mechanism, rather than a concerted one, and identified key electrostatic interactions responsible for the high diastereoselectivity observed experimentally. nih.govresearchgate.net Similar DFT studies on domino reactions involving an initial intermolecular [4+2] cycloaddition of an enol ether followed by an intramolecular [3+2] cycloaddition have clarified the role of the Lewis acid catalyst in lowering the activation energy and controlling selectivity. acs.org

This predictive power extends to catalyst design. Computational studies of Ni-catalyzed remote functionalization to form silyl enol ethers suggested that a stabilized η3-bound Ni(II) enolate is the key intermediate controlling both positional and stereoselectivity. nih.govbohrium.com By applying these computational methods to this compound, scientists can screen potential catalysts, predict the feasibility of novel transformations, and understand the origins of regio- and stereoselectivity, thereby accelerating the discovery of new, highly controlled synthetic methods. acs.org

Table 2: Application of Computational Methods in Enol Ether Chemistry

| Computational Method | Information Gained | Relevance to Designing Reactions for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism (stepwise vs. concerted), transition state energies, intermediate structures. nih.govresearchgate.net | Predicts the most likely reaction pathway and identifies rate-determining steps. acs.org |

| Transition State Analysis | Origin of stereoselectivity (e.g., endo/exo) and regioselectivity. bohrium.comacs.org | Guides the choice of catalyst and conditions to favor the desired product isomer. acs.org |

| Molecular Orbital Analysis | Understanding electronic effects, such as catalyst-substrate and substrate-reagent interactions. bohrium.com | Rationalizes why certain catalysts are effective and helps in the design of new, more active catalysts. |

Bio-inspired Synthetic Approaches for Enol Ether Chemistry

Biocatalysis and bio-inspired synthesis are emerging as powerful strategies for performing highly selective transformations on enol ethers under mild, environmentally friendly conditions. nih.gov Enzymes offer unparalleled chemo-, regio-, and stereoselectivity, often obviating the need for the complex protecting-group strategies required in traditional synthesis. acs.org

A significant area of development is the use of engineered enzymes. For example, ene-reductases from the Old Yellow Enzyme (OYE) family have been used for the stereoselective reduction of the carbon-carbon double bond in cyclic enones bearing an enol ether moiety, providing access to valuable chiral building blocks. rsc.org The stereochemical outcome can be controlled by selecting specific enzyme variants. rsc.org Directed evolution can further enhance the activity and selectivity of these enzymes for specific substrates. rsc.org

Engineered monooxygenases and dioxygenases are also being explored for novel oxidative transformations. oup.com For instance, the non-heme diiron N-oxygenase AzoC has been engineered to catalyze the oxidation of anilines to nitroso compounds, which can then react with enolized phenols in chemoenzymatic cascades. rsc.org Furthermore, enzymatic kinetic resolution, using hydrolases to selectively react with one enantiomer of a racemic mixture, has been applied to functionalized epoxides that can be derived from enol ethers. acs.org Applying these bio-inspired approaches to this compound could enable the asymmetric synthesis of a wide range of valuable chiral derivatives that are difficult to access through conventional chemical means.

Q & A

Q. What are the established synthetic routes for 1-Methoxy-3-methylcyclohex-1-ene, and how do reaction conditions influence yield?

The synthesis of this compound typically involves acid-catalyzed dehydration of substituted cyclohexanols or alkylation of enol ether precursors. For example, analogous compounds like 1-methoxycyclohex-1-ene are synthesized via elimination reactions using reagents such as ceric ammonium nitrate (CAN) for oxidative cycloaddition or dehydration with sulfuric acid . Critical factors include temperature control (e.g., maintaining 40–60°C to avoid side reactions) and solvent choice (e.g., THF or dichloromethane for solubility optimization). Yield optimization often requires inert atmospheres to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for structural confirmation. H NMR reveals distinct signals for the methoxy group (~3.3 ppm) and olefinic protons (~5.5 ppm), while C NMR confirms the sp-hybridized carbons. Gas Chromatography-Mass Spectrometry (GC-MS) is used to verify purity and molecular weight (e.g., m/z 126.2 for CHO) . Infrared (IR) spectroscopy identifies the C-O-C stretch (~1100 cm) and C=C stretching (~1650 cm) .

Advanced Research Questions

Q. How do competing mechanisms in acid-catalyzed dehydration affect product distribution, and how can Zaitsev’s rule exceptions be rationalized?

In acid-catalyzed dehydration, carbocation rearrangements and steric effects can override Zaitsev’s preference for the more substituted alkene. For example, steric hindrance from the 3-methyl group in this compound may favor less substituted products. Mechanistic studies using deuterium labeling or computational modeling (e.g., DFT calculations) can track hydride shifts and carbocation stability . Gas Chromatography (GC) analysis of product mixtures, as described in methylcyclohexanol dehydration studies, helps quantify deviations from expected product ratios .

Q. What challenges arise in regioselective functionalization of this compound, and how can they be addressed methodologically?

Regioselectivity in electrophilic additions (e.g., epoxidation or halogenation) is influenced by electronic and steric effects from the methoxy and methyl groups. For instance, the electron-donating methoxy group directs electrophiles to the less substituted double-bond position. Competitive experiments with substituted analogs, coupled with H NMR kinetic studies, can elucidate these effects. Recent work on similar enol ethers highlights the utility of low-temperature reaction conditions (-78°C) to minimize side reactions .

Q. How can computational chemistry predict the stability and reactivity of this compound under varying environmental conditions?

Density Functional Theory (DFT) calculations predict thermodynamic stability (e.g., heat of formation) and reaction pathways. For example, studies on indoor surface interactions of volatile organic compounds (VOCs) like methoxycyclohexene derivatives use adsorption energy calculations to assess reactivity with oxidants (e.g., ozone) . Molecular dynamics simulations further model aggregation behavior in solution-phase reactions .

Data Contradiction and Analysis

Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound?

Cross-referencing data from authoritative databases (e.g., NIST Chemistry WebBook) is critical. For instance, NIST provides validated C NMR shifts for methoxycyclohexane (C7H14O), which can guide assignments for the methyl-substituted analog . Contradictions in GC retention times may arise from column phase differences; using standardized columns (e.g., DB-5) ensures reproducibility .

Q. What experimental strategies mitigate side reactions during large-scale synthesis of this compound?

Slow addition of dehydrating agents (e.g., HSO) and continuous extraction techniques reduce exothermic side reactions. Purity is enhanced via fractional distillation under reduced pressure (e.g., 27 mm Hg for analogs like 3-methoxycyclohexene) . Recent studies on crown ether-mediated synthesis highlight the role of phase-transfer catalysts in minimizing byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.